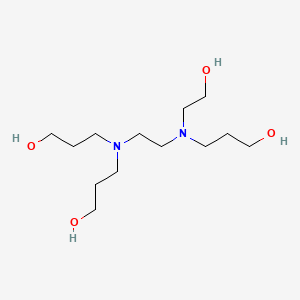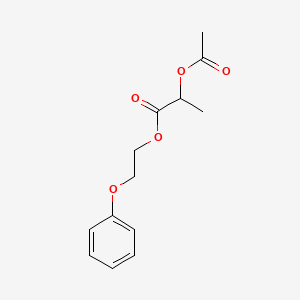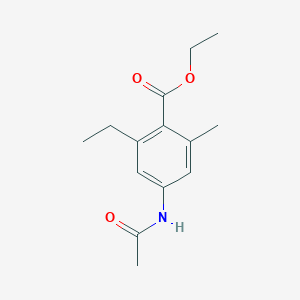
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is a compound that combines the properties of both an unsaturated dicarboxylic acid and a guanidine derivative. The (Z)-but-2-enedioic acid component is known for its role in various chemical reactions due to its double bond and carboxylic acid groups, while 1,1,2,3-tetraethylguanidine is a strong organic base with applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine typically involves the reaction of (Z)-but-2-enedioic acid with 1,1,2,3-tetraethylguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where (Z)-but-2-enedioic acid and 1,1,2,3-tetraethylguanidine are fed into a reactor in a controlled manner. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine can undergo various chemical reactions, including:
Oxidation: The double bond in (Z)-but-2-enedioic acid can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, aldehydes.
Substitution: Substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is used as a reagent in organic synthesis, particularly in the formation of complex molecules through its reactive double bond and guanidine group.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of certain biochemical pathways due to its guanidine moiety.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form strong hydrogen bonds and ionic interactions, which can inhibit or activate specific biochemical pathways. The double bond in (Z)-but-2-enedioic acid allows for additional reactivity, enabling the compound to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fumaric acid: Another unsaturated dicarboxylic acid with similar reactivity.
Tetramethylguanidine: A guanidine derivative with similar basic properties.
Uniqueness
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine is unique due to the combination of its unsaturated dicarboxylic acid and guanidine functionalities, which provide a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
6308-93-6 |
|---|---|
Molekularformel |
C13H25N3O4 |
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1,1,2,3-tetraethylguanidine |
InChI |
InChI=1S/C9H21N3.C4H4O4/c1-5-10-9(11-6-2)12(7-3)8-4;5-3(6)1-2-4(7)8/h5-8H2,1-4H3,(H,10,11);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
XFEUZLNHLGHKBL-BTJKTKAUSA-N |
Isomerische SMILES |
CCNC(=NCC)N(CC)CC.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCNC(=NCC)N(CC)CC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphanium bromide](/img/structure/B14744685.png)



![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)



![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)

![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)
